molecular formula C8H12N2O2S3 B4880511 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid

5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid

Cat. No. B4880511
M. Wt: 264.4 g/mol
InChI Key: GDEGXHMHFRQASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid, also known as MTTP, is a chemical compound that has been widely used in scientific research. MTTP is a thiol-containing compound that has been shown to have various biochemical and physiological effects.

Mechanism of Action

5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid exerts its effects by regulating various enzymes and pathways involved in lipid and glucose metabolism. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid also activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates fatty acid oxidation and glucose metabolism.
Biochemical and Physiological Effects:
5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to have various biochemical and physiological effects. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to reduce lipid peroxidation and oxidative stress, improve lipid metabolism, and increase insulin sensitivity. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has also been shown to reduce inflammation and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has several advantages for lab experiments. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid is stable and can be easily synthesized. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid is that it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid. One area of research is the study of 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid in the context of metabolic diseases, such as obesity and type 2 diabetes. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to improve lipid and glucose metabolism, which could make it a potential therapeutic target for these diseases. Another area of research is the study of the molecular mechanisms underlying the effects of 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid. Further research is needed to fully understand how 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid exerts its effects on lipid and glucose metabolism.
In conclusion, 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid is a thiol-containing compound that has been widely used in scientific research. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to have various biochemical and physiological effects, including the reduction of lipid peroxidation and oxidative stress, improvement of lipid and glucose metabolism, and reduction of inflammation. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has several advantages for lab experiments, but also has limitations due to its low solubility in water. Future research on 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid could have important implications for the treatment of metabolic diseases.

Scientific Research Applications

5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been used in various scientific research studies, including the study of oxidative stress, lipid metabolism, and glucose metabolism. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to inhibit lipid peroxidation and reduce oxidative stress in various tissues, including the liver and brain. 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has also been shown to improve lipid metabolism by reducing triglyceride levels in the liver and blood. Additionally, 5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid has been shown to improve glucose metabolism by increasing insulin sensitivity.

properties

IUPAC Name

5-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S3/c1-13-7-9-8(15-10-7)14-5-3-2-4-6(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEGXHMHFRQASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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